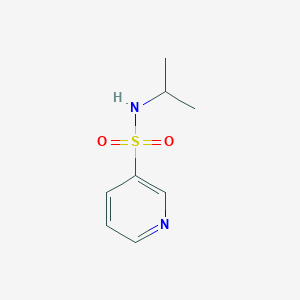

N-(propan-2-yl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Propan-2-yl)pyridine-3-sulfonamide (N-PPSA) is an organic compound that belongs to the class of heterocyclic compounds and is a member of the pyridine family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. N-PPSA has been widely studied in the fields of chemistry and biochemistry due to its diverse applications.

科学的研究の応用

1. Synthetic Approaches and Applications of Sulfonimidates Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . N-isopropylpyridine-3-sulfonamide, being a sulfonimidate, could potentially be used in these applications.

2. Building Blocks for Alternative Sulfur(VI) Compounds Sulfonimidates have been used as building blocks to access alternative sulfur(VI) compounds . This could be another potential application for N-isopropylpyridine-3-sulfonamide.

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This suggests that N-isopropylpyridine-3-sulfonamide could be used in similar applications.

Activating Group in Organic Synthesis

The sulfonamide motif has been used as an activating group in organic synthesis . Given that N-isopropylpyridine-3-sulfonamide is a sulfonamide, it could potentially be used in this way.

Protecting Group in Organic Synthesis

Sulfonamides have also been used as protecting groups in organic synthesis . This could be another potential application for N-isopropylpyridine-3-sulfonamide.

Leaving Group in Organic Synthesis

The sulfonamide motif has been used as a leaving group in organic synthesis . N-isopropylpyridine-3-sulfonamide could potentially be used in this application.

作用機序

Target of Action

N-isopropylpyridine-3-sulfonamide, also known as N-(propan-2-yl)pyridine-3-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to target dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial folic acid synthesis and regulation of pH and fluid balance in the body, respectively .

Mode of Action

Sulfonamides, including N-isopropylpyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent the incorporation of PABA, a substrate of the enzyme, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N-isopropylpyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

The pharmacokinetics of N-isopropylpyridine-3-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) processes . . Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by N-isopropylpyridine-3-sulfonamide leads to a decrease in the production of nucleic acids and proteins in bacteria, thereby inhibiting bacterial growth . This makes N-isopropylpyridine-3-sulfonamide effective in treating bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-isopropylpyridine-3-sulfonamide. For instance, sulfonamides have been found to be ubiquitous environmental contaminants due to their widespread use and high resistance to biodegradation . This can lead to long residence times in both water and soil matrices . The presence of sulfonamides in the environment can potentially lead to the development of antibiotic-resistant bacteria .

特性

IUPAC Name |

N-propan-2-ylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVLXVAWZOTQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropylpyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496852.png)

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)

![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496864.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496868.png)

![N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496869.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)

![N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496878.png)

![2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B6496883.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6496900.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B6496905.png)

![2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6496912.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B6496926.png)